
(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate
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Overview
Description
“(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate” is a sulfonate ester characterized by a branched alkyl chain with dual methyl groups at the 2- and 3-positions and a methylsulfonyloxy substituent at the 4-position of the butyl backbone. This structural complexity distinguishes it from simpler alkyl methanesulfonates, such as methyl methanesulfonate (MMS).
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylmyleran can be synthesized through the reaction of hexane-2,5-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:
Hexane-2,5-diol+2CH3SO2Cl→Dimethylmyleran+2HCl
Industrial Production Methods
In industrial settings, the production of dimethylmyleran involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethylmyleran undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of methanesulfonate groups.
Oxidation and Reduction: While less common, dimethylmyleran can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of dimethylmyleran .
Scientific Research Applications
Dimethylmyleran has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: Dimethylmyleran is studied for its mutagenic properties and its effects on DNA.
Mechanism of Action
Dimethylmyleran exerts its effects primarily through alkylation, where it introduces alkyl groups into biologically active molecules. This process can disrupt the normal function of DNA and proteins, leading to mutagenic and cytotoxic effects . The molecular targets include nucleophilic sites on DNA bases, which can result in cross-linking and strand breaks .
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl Methanesulfonate (MMS)
- Structure : A simple methanesulfonate ester with a methyl group directly bonded to the sulfonate oxygen.
- MMS is a well-characterized alkylating agent known to induce base-pair mismatches via guanine alkylation, whereas the target compound’s larger structure may lead to distinct DNA adduct patterns .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Structure: Contain sulfonamide bridges linked to triazine rings (e.g., metsulfuron methyl ester: methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) .
- Key Differences: Sulfonylureas inhibit acetolactate synthase (ALS) in plants, unlike sulfonate esters, which primarily act as alkylating agents.
Methyl Phenylsulfonylacetate
- Structure : Aryl sulfonate ester with a phenylsulfonylacetate backbone .
- Methyl phenylsulfonylacetate is restricted to R&D applications, whereas the target compound’s alkylating properties may align with toxicological or pharmaceutical research.
Toxicological and Mechanistic Comparisons
DNA Damage and p53 Pathway Activation
- Methyl Methanesulfonate (MMS) : At 200 μM, MMS induced p53-regulated transcription of 255 genes, including 147 unique to its mechanism (e.g., oxidative stress response genes) .
- Target Compound : While direct data are unavailable, its structural complexity suggests a broader or divergent gene regulation profile due to prolonged alkylation kinetics and steric effects on DNA accessibility.
Reactivity and Potency
- MMS : High potency in alkylating DNA at low concentrations (200 μM) due to small molecular size and rapid diffusion .
- Target Compound: The branched alkyl chain likely reduces reactivity compared to MMS, requiring higher concentrations for equivalent alkylation.
Comparative Data Table
Research Implications and Gaps
The absence of direct studies on “this compound” necessitates extrapolation from structural analogs like MMS. Future research should prioritize:
Toxicity Profiling : Benchmarking alkylation efficiency and LOELs (Lowest Observed Effect Levels) against MMS .
Transcriptomic Analysis : Assessing unique p53-regulated pathways using methodologies from methyl methanesulfonate studies .
Structural-Activity Modeling : Computational studies to predict reactivity and biomolecule interactions.
Biological Activity
(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate, commonly referred to as Treosulfan, is a bifunctional alkylating agent utilized primarily in cancer therapy. This compound is particularly noted for its effectiveness against various types of ovarian cancer and is often used in conjunction with surgical procedures or palliative care. Understanding the biological activity of Treosulfan involves examining its mechanisms of action, effects on cellular processes, and implications in clinical settings.
Treosulfan functions as an alkylating agent through the formation of reactive carbonium ions upon hydrolysis. These ions subsequently react with DNA, leading to the formation of intrastrand cross-links primarily at the N7 position of guanine bases. This alkylation interferes with DNA replication and transcription, ultimately triggering cellular apoptosis when the damage is irreparable .
Key Mechanisms:
- Alkylation : The primary mechanism involves the transfer of alkyl groups to DNA, resulting in cross-linking that prevents proper DNA function.
- Cross-linking : Specifically targets guanine residues, creating lesions that can lead to mutations if not repaired.
- Cellular Response : Cells with extensive DNA damage may activate apoptotic pathways, leading to cell death.
Biological Activity and Efficacy
Treosulfan's efficacy has been evaluated in various studies focusing on its cytotoxic effects against cancer cells. Its ability to induce DNA damage has been linked to significant antitumor activity.
Case Studies:
- Ovarian Cancer Treatment : Clinical trials have highlighted Treosulfan's effectiveness as a first-line treatment for ovarian cancer, demonstrating improved survival rates when used in combination with other chemotherapeutic agents .
- Chronic Myelogenous Leukemia (CML) : Research indicates that Treosulfan exhibits potent activity against CML by inducing apoptosis in leukemic cells through its alkylating properties .
Research Findings
Recent studies have provided insights into the specific biological activities associated with Treosulfan:
- DNA Damage Induction : Treosulfan has been shown to significantly increase levels of DNA double-strand breaks (DSBs) in treated cells, which are critical indicators of cytotoxicity .
- Repair Pathways : The presence of O6-methylguanine adducts induced by Treosulfan can lead to mutations if not repaired by the cellular machinery, emphasizing the importance of DNA repair mechanisms in determining cellular outcomes post-treatment .
Comparative Analysis
The following table summarizes key characteristics and findings related to Treosulfan compared to other alkylating agents:
Compound | Mechanism of Action | Primary Use | Notable Effects |
---|---|---|---|
Treosulfan | Alkylation and cross-linking of DNA | Ovarian cancer treatment | Induces apoptosis; significant DSBs |
Busulfan | Alkylation through methanesulfonate groups | Chronic myelogenous leukemia | Cross-links DNA; cytotoxic effects |
Methyl Methanesulfonate (MMS) | Alkylation leading to mutagenesis | Research applications | Induces mutations; less selective |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate, and how can structural purity be confirmed?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using methanesulfonyl chloride and the corresponding diol precursor under controlled anhydrous conditions. Structural confirmation requires a combination of NMR (¹H/¹³C) and X-ray crystallography. For example, crystallographic data (e.g., bond angles, torsion angles) from related sulfonate esters, such as those in and , provide benchmarks for validating molecular geometry. Purity should be assessed via HPLC or GC-FID, as demonstrated in impurity profiling of alkyl sulfonates .
Q. How should researchers design experiments to assess the mutagenic potential of this compound?
- Methodological Answer : Follow Ames test protocols with Salmonella typhimurium strains (e.g., TA98, TA100) and include ethyl methanesulfonate (EMS) as a positive control, as outlined in and . Dose-response curves should be generated with concentrations ranging from 0.1–10 mM, accounting for solvent cytotoxicity. Parallel mammalian cell assays (e.g., micronucleus tests) are recommended to evaluate chromosomal aberrations .
Q. What analytical techniques are suitable for quantifying residual methanesulfonate impurities in reaction mixtures?
- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) is optimal for trace analysis. Derivatize samples using diazomethane to enhance volatility, and calibrate against reference standards (e.g., methyl methanesulfonate, ethyl methanesulfonate). Limit of detection (LOD) can be improved to <1 ppm using selective ion monitoring (SIM) in GC-MS, as described in .
Advanced Research Questions
Q. How can contradictory mutagenicity data between bacterial and mammalian systems be resolved?
- Methodological Answer : Apply iterative analysis ( ) to identify confounding variables, such as metabolic activation differences. Use S9 liver fractions in Ames tests to mimic mammalian metabolism. Cross-validate with comet assays to assess DNA strand breaks in human cell lines. Statistical tools like ANOVA can determine if discrepancies arise from experimental design (e.g., population size in F2 segregant analysis, as in ) or intrinsic compound properties .
Q. What strategies optimize reaction yields while minimizing byproduct formation in large-scale synthesis?
- Methodological Answer : Employ design of experiments (DoE) to model variables (temperature, solvent polarity, stoichiometry). For example, a central composite design (CCD) can identify optimal conditions for methanesulfonyl chloride addition. Monitor intermediates via in-situ FTIR to track sulfonate esterification. highlights the importance of steric hindrance in neopentyl derivatives, suggesting tert-butyl alcohol as a co-solvent to reduce hydrolysis .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies at pH 2–12 (buffered solutions) and temperatures 25–60°C. Use LC-MS to quantify degradation products (e.g., free sulfonic acids). ’s analysis of sodium methanesulfonate’s reactivity under acidic conditions provides a framework for predicting hydrolysis pathways .
Q. What cross-reactivity risks exist between this compound and biological thiols (e.g., glutathione)?
- Methodological Answer : Perform kinetic assays using Ellman’s reagent (DTNB) to measure thiol depletion rates. Compare with known sulfonate esters (e.g., methyl methanesulfonate, ) to establish reactivity trends. Molecular docking simulations can predict binding affinity with glutathione S-transferase (GST) .
Q. How can impurity profiles be aligned with ICH Q3A/B guidelines for genotoxic impurities?
- Methodological Answer : Use threshold-based risk assessment (TTC concept) and analytical methods from . For example, GC-FID with a DB-5MS column achieves sufficient resolution for isomers. Validate methods per ICH Q2(R1) and cross-reference safety data from structurally related compounds in .
Properties
Molecular Formula |
C8H18O6S2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(2,3-dimethyl-4-methylsulfonyloxybutyl) methanesulfonate |
InChI |
InChI=1S/C8H18O6S2/c1-7(5-13-15(3,9)10)8(2)6-14-16(4,11)12/h7-8H,5-6H2,1-4H3 |
InChI Key |
VSVQTTLVMCEAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(COS(=O)(=O)C)C(C)COS(=O)(=O)C |
Origin of Product |
United States |
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